(3-methyl-1-benzothiophen-7-yl)methanol
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Overview
Description
(3-methyl-1-benzothiophen-7-yl)methanol is an organic compound with the chemical formula C10H10OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a benzothiophene ring substituted with a methyl group at the 3-position and a methanol group at the 7-position. Benzothiophenes are known for their diverse biological activities and are used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-benzothiophen-7-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylbenzothiophene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the methanol group at the 7-position. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-benzothiophen-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methanol group, yielding 3-methylbenzothiophene.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: 3-methyl-1-benzothiophen-7-carboxylic acid.
Reduction: 3-methylbenzothiophene.
Substitution: Various halogenated derivatives depending on the electrophilic reagent used.
Scientific Research Applications
(3-methyl-1-benzothiophen-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active benzothiophenes.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (3-methyl-1-benzothiophen-7-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the methyl and methanol substituents.
3-methylbenzothiophene: Similar structure but lacks the methanol group.
7-hydroxybenzothiophene: Similar structure but with a hydroxyl group instead of a methanol group.
Uniqueness
(3-methyl-1-benzothiophen-7-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the benzothiophene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
130220-06-3 |
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Molecular Formula |
C10H10OS |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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